Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 2-Bromo-7-methoxy-4-methylquinoline
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 2-Bromo-7-methoxy-4-methylquinoline
Executive Summary
2-Bromo-7-methoxy-4-methylquinoline (CAS: 115486-12-9) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry and materials science. This whitepaper provides an in-depth analysis of its physicochemical properties, structural reactivity, and synthetic methodologies. By detailing the causality behind specific reaction conditions and establishing self-validating experimental protocols, this guide serves as a definitive resource for drug development professionals leveraging this scaffold for downstream functionalization.
Structural Analysis and Physicochemical Profiling
The utility of 2-bromo-7-methoxy-4-methylquinoline stems from its precise substitution pattern on the quinoline core:
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C2-Bromine: Positioned alpha to the quinoline nitrogen, this halogen is highly activated toward nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent nitrogen significantly lowers the activation energy for oxidative addition by transition metals.
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C7-Methoxy Group: Acts as an electron-donating group (EDG) via resonance, increasing the electron density of the carbocyclic ring. This modulates the overall lipophilicity and can enhance binding affinity in biological targets via hydrogen bond acceptance.
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C4-Methyl Group: Provides steric bulk that can dictate the conformation of substituents added at the C3 or C5 positions, while also serving as a potential site for late-stage functionalization (e.g., benzylic oxidation).
Table 1: Physicochemical and Structural Properties
| Property | Value |
| Chemical Name | 2-Bromo-7-methoxy-4-methylquinoline |
| CAS Number | 115486-12-9 |
| Molecular Formula | C11H10BrNO |
| Molecular Weight | 252.11 g/mol |
| Physical State | Solid |
| SMILES | BrC1=NC2=CC(OC)=CC=C2C(C)=C1 |
| InChI Key | PUMJMPPJYQXQRV-UHFFFAOYSA-N |
(Data sourced from[1])
Synthetic Methodology & Mechanistic Insights
The de novo synthesis of 2-bromo-7-methoxy-4-methylquinoline typically proceeds via the cyclization of an aniline derivative followed by regioselective halogenation.
Mechanistic Causality: The transformation relies on the conversion of 7-methoxy-4-methylquinolin-2(1H)-one to the corresponding bromoquinoline using Phosphorus oxybromide (POBr3). POBr3 is selected over PBr3 because the reaction proceeds via the formation of an intermediate phosphorodibromidate ester. The oxygen atom of the tautomeric 2-hydroxyquinoline attacks the electrophilic phosphorus, creating an excellent leaving group. Subsequent nucleophilic attack by the bromide ion at the C2 position displaces the phosphate leaving group, restoring aromaticity and yielding the target compound[2].
Fig 1: Step-by-step synthetic workflow for 2-bromo-7-methoxy-4-methylquinoline.
Self-Validating Experimental Protocol: Synthesis & Isolation
Step 1: Precursor Cyclization
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React m-anisidine with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid or concentrated H2SO4) at 90°C for 2 hours.
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Validation Checkpoint 1: Analyze the precipitate via LC-MS. The intermediate 7-methoxy-4-methylquinolin-2(1H)-one must show a primary mass peak at m/z 190.2 [M+H]+.
Step 2: Regioselective Bromination
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In a flame-dried, argon-purged round-bottom flask, combine 1.0 equivalent of 7-methoxy-4-methylquinolin-2(1H)-one with 3.0 equivalents of POBr3. Causality: The excess POBr3 functions as both the halogenating agent and the reaction matrix, ensuring complete conversion without the need for additional high-boiling solvents.
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Heat the mixture to 110°C for 4-6 hours.
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Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc 1:1). The reaction is complete when the baseline-polar starting material is entirely consumed, replaced by a high-Rf, UV-active spot (the non-polar bromoquinoline).
Step 3: Quenching and Purification
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Cool the mixture to room temperature and carefully pour it over crushed ice. Causality: Ice provides a controlled, low-temperature quench of the unreacted POBr3, preventing violent exothermic hydrolysis that could lead to product degradation or safety hazards.
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Neutralize the aqueous phase to pH 7-8 using saturated NaHCO3, then extract with dichloromethane (3 x 50 mL).
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Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel chromatography (Hexane/EtOAc 8:2).
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Validation Checkpoint 3 (Final QA): Perform Mass Spectrometry on the isolated solid. The spectrum must exhibit a characteristic 1:1 isotopic doublet at m/z 252.0 and 254.0[M+H]+, definitively proving the incorporation of a single bromine atom.
Reactivity Profile & Pharmacological Potential
In drug discovery, the quinoline scaffold is a privileged structure. The 2-bromo position of this specific derivative serves as an ideal handle for divergent synthesis. Because the C2 position is electron-deficient, it readily undergoes Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling (to introduce aryl/heteroaryl groups) and Buchwald-Hartwig amination (to introduce complex amines)[3].
These functionalizations are critical for developing kinase inhibitors, where the quinoline nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket, and the newly introduced C2 substituents occupy adjacent hydrophobic or solvent-exposed regions.
Fig 2: Downstream functionalization pathways and drug discovery applications.
Handling, Safety, and Analytical Characterization
Handling 2-bromo-7-methoxy-4-methylquinoline requires strict adherence to laboratory safety protocols. According to established safety data sheets[4], the compound is classified as an acute oral toxicant and causes serious eye damage.
Table 2: Safety & Hazard Profile
| Classification | Details |
| Signal Word | Danger |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |
| Precautionary Statements | P280 (Wear protective gloves/eye protection), P305+P351+P338 (Rinse cautiously with water) |
| Storage Class | 11 - Combustible Solids |
| WGK Rating | WGK 3 (Highly hazardous to water) |
(Data sourced from [4])
Analytical Markers:
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1H NMR (CDCl3, 400 MHz): The methoxy protons typically resonate as a sharp singlet around δ 3.90 ppm. The C4-methyl group appears as a singlet near δ 2.65 ppm. The aromatic proton at C3, isolated between the methyl group and the bromine atom, typically appears as a distinct singlet around δ 7.30 ppm.
